molecular formula C21H14Cl2N2O B2415064 1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine CAS No. 339026-58-3

1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine

Cat. No.: B2415064
CAS No.: 339026-58-3
M. Wt: 381.26
InChI Key: YMGLDBYRBRDRBV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine is a chemical compound with the molecular formula C21H14Cl2N2O and a molecular weight of 381.25 . It is also known by the synonym 4-Benzyl-1-phthalazinyl 2,4-dichlorophenyl ether .


Molecular Structure Analysis

The molecular structure of this compound consists of a phthalazine ring fused with a benzene ring . The presence of two adjacent nitrogen atoms in the phthalazine ring makes it a rare and not very familiar compound in isolated extracts from living organisms .

Scientific Research Applications

Synthesis and Biological Screening

4-Benzyl-2H-phthalazine derivatives, including 1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine, have been synthesized and evaluated for antimicrobial activities. Some derivatives exhibit promising effects against Gram-positive and Gram-negative bacteria and fungi (El-Wahab et al., 2011).

Phosphodiesterase Inhibition

Phthalazine derivatives, including the 4-benzylamino-1-chloro-6-substituted class, have shown inhibitory activity toward phosphodiesterase 5 (PDE5). This activity is significant in the context of vasorelaxation and has implications in treating cardiovascular conditions (Watanabe et al., 1998).

Antimicrobial, Antifungal, and Antioxidant Properties

Some phthalazine-based 1,2,3-triazole derivatives exhibit good antibacterial and antifungal activities, as well as significant antioxidant properties. This positions them as potential candidates for developing new antimicrobial and antioxidant agents (Shyma et al., 2016).

Poly(ADP-ribose) Polymerase Inhibition

Certain 4-benzyl-2H-phthalazin-1-ones act as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. These compounds have shown potential in cancer therapy, particularly against BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

DNA Binding and Cytotoxic Activity

Benzo[g]phthalazine-5,10-diones, related to antitumor agents like ametantrone and mitoxantrone, have been synthesized and exhibit cytotoxic activity against human tumor cell lines. These compounds bind to DNA and suggest alternative mechanisms of cell death (Gandolfi et al., 1995).

Vasorelaxant and Antiplatelet Activities

Phthalazine derivatives with (4-benzylphthalazin-1-ylamino)alcohol structures have shown properties of relaxing vascular contractions and inhibiting platelet aggregation. These activities highlight their potential in cardiovascular therapies (Munín et al., 2017).

Polymer Synthesis

4-(4-Hydroxyphenyl)phthalazin-1-one, a derivative, has been used to synthesize high molecular weight linear polymers. These polymers are notable for their thermal stability and potential applications in high-performance materials (Berard et al., 1994).

Properties

IUPAC Name

1-benzyl-4-(2,4-dichlorophenoxy)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O/c22-15-10-11-20(18(23)13-15)26-21-17-9-5-4-8-16(17)19(24-25-21)12-14-6-2-1-3-7-14/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGLDBYRBRDRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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